molecular formula C12H8N4OS B15215082 2-Amino-5-(quinoxalin-6-ylmethylene)thiazol-4(5H)-one

2-Amino-5-(quinoxalin-6-ylmethylene)thiazol-4(5H)-one

Cat. No.: B15215082
M. Wt: 256.29 g/mol
InChI Key: NPEGASUEJJHVNU-UXBLZVDNSA-N
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Description

2-Amino-5-(quinoxalin-6-ylmethylene)thiazol-4(5H)-one is a heterocyclic compound that contains both thiazole and quinoxaline moieties. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(quinoxalin-6-ylmethylene)thiazol-4(5H)-one typically involves the condensation of a thiazole derivative with a quinoxaline aldehyde. Common reagents used in this synthesis include:

  • Thiazole derivatives
  • Quinoxaline aldehydes
  • Catalysts such as acids or bases

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

  • Use of high-purity starting materials
  • Controlled reaction temperatures and times
  • Efficient purification techniques such as recrystallization or chromatography

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(quinoxalin-6-ylmethylene)thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substitution conditions: Acidic or basic conditions, depending on the substituent

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline oxides, while substitution reactions may introduce various functional groups onto the thiazole or quinoxaline rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-Amino-5-(quinoxalin-6-ylmethylene)thiazol-4(5H)-one depends on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-(quinoxalin-6-ylmethylene)thiazole
  • 2-Amino-5-(quinoxalin-6-ylmethylene)oxazole
  • 2-Amino-5-(quinoxalin-6-ylmethylene)imidazole

Uniqueness

2-Amino-5-(quinoxalin-6-ylmethylene)thiazol-4(5H)-one is unique due to the specific combination of thiazole and quinoxaline moieties, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C12H8N4OS

Molecular Weight

256.29 g/mol

IUPAC Name

(5E)-2-amino-5-(quinoxalin-6-ylmethylidene)-1,3-thiazol-4-one

InChI

InChI=1S/C12H8N4OS/c13-12-16-11(17)10(18-12)6-7-1-2-8-9(5-7)15-4-3-14-8/h1-6H,(H2,13,16,17)/b10-6+

InChI Key

NPEGASUEJJHVNU-UXBLZVDNSA-N

Isomeric SMILES

C1=CC2=NC=CN=C2C=C1/C=C/3\C(=O)N=C(S3)N

Canonical SMILES

C1=CC2=NC=CN=C2C=C1C=C3C(=O)N=C(S3)N

Origin of Product

United States

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